molecular formula C31H42N6O7S B12300650 H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2

H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2

Cat. No.: B12300650
M. Wt: 642.8 g/mol
InChI Key: PRTBXHKXQNGVQR-UHFFFAOYSA-N
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Description

The compound H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 is a synthetic peptide composed of several amino acids Each amino acid in the sequence is modified to enhance its stability and functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of This compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as acylating agents or alkylating agents, can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of novel materials and biomaterials.

Mechanism of Action

The mechanism of action of H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The acetylation of tyrosine and the methylation of methionine can enhance the peptide’s stability and binding affinity to its molecular targets.

Comparison with Similar Compounds

H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: can be compared with other synthetic peptides, such as:

    H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Met-NH2: Lacks the acetylation and methylation modifications, making it less stable.

    H-DL-Tyr(Ac)-DL-Ala-Gly-DL-Phe-DL-Met-NH2: Contains acetylated tyrosine but lacks methylated methionine, resulting in different binding properties.

    H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-N(Me)Met-NH2: Lacks acetylation, affecting its overall stability and functionality.

The unique modifications in This compound enhance its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H42N6O7S

Molecular Weight

642.8 g/mol

IUPAC Name

[4-[2-amino-3-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl] acetate

InChI

InChI=1S/C31H42N6O7S/c1-19(35-30(42)24(32)16-22-10-12-23(13-11-22)44-20(2)38)29(41)34-18-27(39)36-25(17-21-8-6-5-7-9-21)31(43)37(3)26(28(33)40)14-15-45-4/h5-13,19,24-26H,14-18,32H2,1-4H3,(H2,33,40)(H,34,41)(H,35,42)(H,36,39)

InChI Key

PRTBXHKXQNGVQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N

Origin of Product

United States

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